molecular formula C7H8N2O2 B146504 3,4-Diaminobenzoic acid CAS No. 619-05-6

3,4-Diaminobenzoic acid

Cat. No. B146504
CAS RN: 619-05-6
M. Wt: 152.15 g/mol
InChI Key: HEMGYNNCNNODNX-UHFFFAOYSA-N
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Description

3,4-Diaminobenzoic acid derivatives have been identified as significant inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which are crucial in human immune responses. These derivatives have shown potential in regulating immune responses, including macrophage activation and dendritic cell cross-presentation, which could be beneficial in treating diseases like autoimmunity and cancer .

Synthesis Analysis

The synthesis of 3,4-diaminobenzoic acid derivatives involves various chemical routes. One study describes the synthesis of a novel diamine derivative from 4-butoxyphenol, 4-hydroxybenzoic acid, and 3,5-dinitrobenzoic acid, highlighting the importance of selective hydrolyzation in the synthesis process . Another paper details the synthesis of a stable isotope-labeled 3,4-diaminobenzoic acid from [13C6]aniline, which is useful for mass spectrometry assays . Additionally, a one-step synthesis method for 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids has been developed, simplifying the preparation of preloaded diaminobenzoate resin .

Molecular Structure Analysis

The molecular structure of 3,4-diaminobenzoic acid has been analyzed using vibrational spectroscopy and quantum chemical calculations. The Fourier Transform Raman and infrared spectra were recorded, and geometry optimizations were performed to determine the minimum energy conformer. Theoretical spectrograms were constructed to match the experimental data, providing detailed insights into the molecule's normal modes . The crystal structure of 3,4-diaminobenzoic acid has also been determined, revealing its zwitterionic nature and the presence of intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

3,4-Diaminobenzoic acid functionalized Fe3O4 magnetic nanoparticles have been used as a catalyst in a Strecker-type reaction to synthesize 2-methoxy-2-phenylacetonitrile derivatives. This process highlights the compound's utility in facilitating environmentally friendly and efficient organic reactions under ambient and solvent-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-diaminobenzoic acid derivatives have been explored in various studies. For instance, the properties of novel polyimides synthesized from 3,4-diaminobenzoic acid derivatives, such as glass transition temperature and solubility, have been investigated, demonstrating the compound's versatility in polymer chemistry . The vibrational spectra and quantum chemical calculations provide additional information on the thermodynamic parameters and molecular conformations of 3,4-diaminobenzoic acid .

Scientific Research Applications

Crystal Structure and Vibrational Spectra

3,4-Diaminobenzoic acid has been studied for its crystal structures and vibrational spectra. It crystallizes in the monoclinic C2/c space group, and its infrared spectrum reflects its zwitterionic structure. Intra- and intermolecular hydrogen bonds are observed in its structure (Rzączyńska et al., 2000).

Triorganotin Derivatives

The synthesis and structural investigation of trimethyl and triphenyltin esters of 3,4-diaminobenzoic acid have been conducted, exploring different carboxylate coordination modes in these compounds (Tzimopoulos et al., 2009).

Enhancement of Durability and CO Tolerance in Fuel Cells

3,4-Diaminobenzoic acid has been used to enhance the stability of CB/PtRu particles in direct methanol fuel cells. It is in situ polymerized to form poly(2,5-benzimidazole) on CB/PtRu particles, increasing their CO tolerance and stability (Yang et al., 2016).

Chemical Protein Synthesis

3,4-Diaminobenzoic acid facilitates the efficient synthesis of peptide thioesters and the attachment of a solubility tag at the C-terminus. This is important in chemical protein synthesis, offering a method for clean peptide o-aminoanilides synthesis (Mannuthodikayil et al., 2019).

Synthesis of Stable Isotope Labeled Benzimidazoles

3,4-Diaminobenzoic acid has been used in the synthesis of stable isotope-labeled benzimidazoles, which are significant in mass spectrometry internal assays (Donahue et al., 2017).

Electrophoresis in DNA Analysis

The electrochemical assay using 3,4-diaminobenzoic acid as a redox reporter has been developed to detect single base mismatches in DNA. This method can discriminate complementary targets and targets with single base mismatches (Ahangar & Mehrgardi, 2011).

Quantum Chemical Calculations

3,4-Diaminobenzoic acid has been analyzed for its vibrational wavenumbers and thermodynamic parameters using quantum chemical calculations, aiding in the understanding of its molecular behavior (Sundaraganesan et al., 2008).

Safety And Hazards

3,4-Diaminobenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .

Future Directions

The thioester surrogate 3,4-diaminobenzoic acid (Dbz) facilitates the efficient synthesis of peptide thioesters by Fmoc chemistry solid phase peptide synthesis and the optional attachment of a solubility tag at the C-terminus . The protection of the partially deactivated ortho-amine of Dbz is necessary to obtain contamination-free peptide synthesis . The reported carbamate protecting groups promote a serious side reaction, benzimidazolinone formation . The introduction of the Boc-protected Dbz prevents the benzimidazolinone formation, leading to clean peptide o-aminoanilides suitable for the total chemical synthesis of proteins .

properties

IUPAC Name

3,4-diaminobenzoic acid
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InChI

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HEMGYNNCNNODNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
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Related CAS

29692-96-4
Record name Benzoic acid, 3,4-diamino-, homopolymer
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DSSTOX Substance ID

DTXSID00210920
Record name 3,4-Diaminobenzoic acid
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Molecular Weight

152.15 g/mol
Source PubChem
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Physical Description

Grey or brown powder; [Alfa Aesar MSDS]
Record name 3,4-Diaminobenzoic acid
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Vapor Pressure

0.00000956 [mmHg]
Record name 3,4-Diaminobenzoic acid
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Product Name

3,4-Diaminobenzoic acid

CAS RN

619-05-6, 29692-96-4
Record name 3,4-Diaminobenzoic acid
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Record name Benzoic acid, 3,4-diamino-, homopolymer
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Record name 3,4-Diaminobenzoic acid
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Record name 3,4-diaminobenzoic acid
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Record name 3,4-DIAMINOBENZOIC ACID
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Synthesis routes and methods I

Procedure details

Forty mg of Met-BTC having methionine at its N-terminal obtained in Reference Example 4 was dissolved in 4 ml of 3 M urea solution. To the mixture was added a solution containing 50 mM copper sulfate 0.5 ml, glyoxylic acid 0.25 g and pyridine 0.5 ml and allowed to stand at 25° C. for 1 hour. The reaction solution was passed through Sephadex G-25 column (25 mmID×600 mmL) equilibrated with 2.5 M urea and 50 mM phosphate buffer solution (pH 6.0) and the column was washed with the same buffer solution at 6 ml/minute of flow rate to collect the fraction of diketone derivative of Met-BTC. To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution and then added 3,4-diaminobenzoic acid to give a final concentration of 40 mM, followed by vacuum and sealing with nitrogen gas, and the reaction was proceeded at 37° C. for 15 hours. The reaction solution was purified by the same method as described in Working Example 23 to obtain a purified BTC.
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Synthesis routes and methods II

Procedure details

Forty mg of Met-NT-3 having methionine at its N-terminal obtained in Reference Example 3 was dissolved in 4 ml of 3 M urea solution. To the mixture was added a solution containing 50 mM copper sulfate 0.5 ml, glyoxylic acid 0.25 g and pyridine 0.5 ml and allowed to stand at 25° C. for 1 hour. The reaction solution was passed through Sephadex G-25 column (25 mmID×600 mmL) equilibrated with 2.5 M urea and 50 mM phosphate buffer solution (pH 6.0) and the column was washed with the same buffer solution at 6 ml/minute of flow rate to collect the fraction of diketone derivative of Met-NT-3. To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution and then added 3,4-diaminobenzoic acid to give a final concentration of 40 mM, followed by vacuum and sealing with nitrogen gas, and the reaction was proceeded at 37° C. for 15 hours. The reaction solution was purified by the same method as described in Working Example 37 to obtain a purified NT-3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,420
Citations
N Sundaraganesan, BD Joshua, C Meganathan… - … Acta Part A: Molecular …, 2008 - Elsevier
The Fourier Transform Raman and Fourier Transform infrared spectra of 3,4-diaminobenzoic acid (3,4-DABA) were recorded in the solid phase. Geometry optimizations were done …
Number of citations: 38 www.sciencedirect.com
K Mohammadi, M Niad, T Jafari - … Acta Part A: Molecular and Biomolecular …, 2014 - Elsevier
Some new tetradentate Schiff base ligands (H 3 L) were prepared via condensation of 3,4-diaminobenzoic acid with 2-hydroxybenzaldehyde derivatives, such as 3,4-bis((E)-2,4-…
Number of citations: 12 www.sciencedirect.com
PCR Varma, J Colreavy, J Cassidy, M Oubaha… - Thin Solid Films, 2010 - Elsevier
Organic–inorganic polymers formed by hydrolysis/condensation reactions of alkoxide precursors, such as organically modified silanes (Ormosils) are used for several industrial …
Number of citations: 62 www.sciencedirect.com
Q Yuan, GH Sun, KF Han, JH Yu, H Zhu… - European Polymer …, 2016 - Elsevier
A series of copolymers, which can also be regarded as ABPBIs containing phenoxyl in the main chain, were synthesized by copolymerization of two kinds of self-polycondensation …
Number of citations: 16 www.sciencedirect.com
A Papakyriakou, E Zervoudi… - Journal of medicinal …, 2015 - ACS Publications
Members of the oxytocinase subfamily of M1 aminopeptidases (ERAP1, ERAP2, and IRAP) play important roles in both the adaptive and innate human immune responses. Their …
Number of citations: 35 pubs.acs.org
AA Soliman, FA Attaby, OI Alajrawy… - Journal of Thermal …, 2019 - Springer
New four water-soluble Ru(II) with 3,4-diaminobenzoic acid complexes were synthesized. The complexes have been characterized using different tools such as: elemental analysis, …
Number of citations: 8 link.springer.com
S Zhang, P Du, F Li - Talanta, 2007 - Elsevier
A new voltammetric enzyme-linked immunoassay system of 3,4-diaminobenzoic acid (DBA)–H 2 O 2 –horseradish peroxidase (HRP) for sensitive detection of prostate specific antigen (…
Number of citations: 42 www.sciencedirect.com
LE Ahangar, MA Mehrgardi - Electrochimica acta, 2011 - Elsevier
The present manuscript describes an electrochemical assay for detection of different types of single base mismatches (SBM) using 3,4-diaminobenzoic acid (DABA) as a new redox …
Number of citations: 13 www.sciencedirect.com
Z Rzaczyńska, R Mrozek, J Lenik, M Sikorska… - Journal of chemical …, 2000 - Springer
The crystal structures and infrared spectra of 3,4-diaminobenzoic and 3,5-diaminobenzoic acids have been studied. The 3,4-diaminobenzoic acid crystallizes in the monoclinic C2/c …
Number of citations: 17 link.springer.com
LD Johnson, GH Ayres - Analytical Chemistry, 1966 - ACS Publications
Platinum in solution reacts with3, 4-diaminobenzoic acid when the mixture, at pH 9.8 to 12.2, is heated; the blue to blue-green solution has maximum absorption at 715 µ. The absorb-…
Number of citations: 22 pubs.acs.org

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